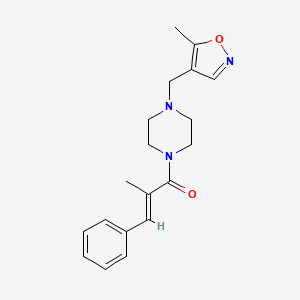

(E)-2-methyl-1-(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one

Descripción general

Descripción

(E)-2-methyl-1-(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a synthetic organic compound It features a complex structure with multiple functional groups, including an isoxazole ring, a piperazine ring, and a phenylprop-2-en-1-one moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-methyl-1-(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one typically involves multiple steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

Piperazine Derivative Synthesis: The piperazine ring is often introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an appropriate electrophile.

Coupling Reactions: The final step involves coupling the isoxazole and piperazine derivatives with the phenylprop-2-en-1-one moiety. This can be achieved through a variety of methods, including Heck coupling or Suzuki coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

(E)-2-methyl-1-(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at different positions, potentially leading to the formation of ketones, aldehydes, or carboxylic acids.

Reduction: Reduction reactions can target the double bond in the phenylprop-2-en-1-one moiety or the isoxazole ring, leading to saturated derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings or the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation (H₂/Pd-C) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂), alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce saturated hydrocarbons or alcohols.

Aplicaciones Científicas De Investigación

Pharmacological Properties

The compound exhibits a range of biological activities, making it a candidate for further research in pharmacology:

- Antibacterial Activity : Studies have indicated that similar piperazine derivatives possess significant antibacterial properties. The incorporation of the isoxazole moiety is believed to enhance this activity, potentially making it effective against resistant strains of bacteria .

- Antineoplastic Effects : Research into related compounds suggests that they may inhibit tumor growth by interfering with specific cellular pathways. The structural features of (E)-2-methyl-1-(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one could provide similar benefits in cancer treatment .

- CNS Activity : Compounds with piperazine and isoxazole structures have shown promise in treating neurological disorders. Their ability to cross the blood-brain barrier allows them to exert effects on central nervous system targets, which could be beneficial for conditions such as anxiety and depression .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antibacterial Studies : A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound exhibited potent antibacterial activity against Gram-positive bacteria, suggesting its potential use in developing new antibiotics .

- Cancer Research : In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines, indicating a possible mechanism for their antineoplastic effects. Further research could explore their efficacy in vivo .

- Neuropharmacology : Investigations into the central nervous system effects of related compounds have revealed anxiolytic properties, warranting clinical trials to evaluate their potential as therapeutic agents for anxiety disorders .

Mecanismo De Acción

The mechanism of action of (E)-2-methyl-1-(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biochemical pathways, leading to therapeutic effects or biological responses.

Comparación Con Compuestos Similares

Similar Compounds

- (E)-1-(4-(2-methylpropyl)piperazin-1-yl)-3-phenylprop-2-en-1-one

- (E)-2-methyl-1-(4-(2-methylphenyl)piperazin-1-yl)-3-phenylprop-2-en-1-one

- (E)-2-methyl-1-(4-(4-methylphenyl)piperazin-1-yl)-3-phenylprop-2-en-1-one

Uniqueness

(E)-2-methyl-1-(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, setting it apart from other similar compounds.

Actividad Biológica

(E)-2-methyl-1-(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a piperazine moiety and an isoxazole group, which are known to enhance biological activity. The synthesis typically involves multi-step reactions that include nucleophilic substitution and condensation reactions to form the desired compound.

Anticancer Properties

Recent studies have demonstrated the compound's potential in inhibiting cancer cell proliferation. For instance, research indicates that derivatives with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through pathways such as caspase activation and mitochondrial membrane potential disruption.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | DLD-1 | 5.0 | Caspase activation |

| Compound B | HT-29 | 3.5 | Mitochondrial disruption |

| (E)-2-methyl... | MCF7 | 4.2 | Apoptosis induction |

Kinase Inhibition

The compound has also been evaluated for its ability to inhibit specific kinases, particularly those involved in cancer signaling pathways. For example, it has shown promising results as an inhibitor of the ERK5 pathway, which is implicated in various malignancies.

Table 2: Kinase Inhibition Data

Case Studies

In a notable study, this compound was tested against several cancer cell lines, including MCF7 and DLD-1. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner, with significant apoptosis observed at higher concentrations. The study utilized flow cytometry to assess apoptotic markers, confirming the compound's mechanism of action.

Study Findings

- Cell Viability : The compound reduced viability by over 70% in MCF7 cells at 10 µM.

- Apoptotic Induction : Increased levels of cleaved caspase-3 were observed, indicating active apoptosis.

- Mitochondrial Effects : A notable decrease in mitochondrial membrane potential was recorded.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating therapeutic potential. Preliminary studies suggest moderate bioavailability and metabolism rates in vivo, with further optimization needed to enhance these properties.

Table 3: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | 42% |

| Clearance (mL/min/kg) | 15 |

| Half-life (hours) | 4 |

Propiedades

IUPAC Name |

(E)-2-methyl-1-[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-15(12-17-6-4-3-5-7-17)19(23)22-10-8-21(9-11-22)14-18-13-20-24-16(18)2/h3-7,12-13H,8-11,14H2,1-2H3/b15-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMHXGSYPCKBRS-NTCAYCPXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CN2CCN(CC2)C(=O)C(=CC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=NO1)CN2CCN(CC2)C(=O)/C(=C/C3=CC=CC=C3)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.